ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17232060
InChI: InChI=1S/C13H10FNO3/c1-2-17-13(16)11-5-8-10(15-11)6-9(14)7-3-4-18-12(7)8/h3-6,15H,2H2,1H3
SMILES:
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol

ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate

CAS No.:

Cat. No.: VC17232060

Molecular Formula: C13H10FNO3

Molecular Weight: 247.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate -

Specification

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
IUPAC Name ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate
Standard InChI InChI=1S/C13H10FNO3/c1-2-17-13(16)11-5-8-10(15-11)6-9(14)7-3-4-18-12(7)8/h3-6,15H,2H2,1H3
Standard InChI Key YARAGYSZCQVRGE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C3C(=C(C=C2N1)F)C=CO3

Introduction

Chemical Identity and Structural Features

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate (CAS: 1261932-50-6) belongs to the class of heterocyclic compounds, combining indole and furan moieties. Its molecular formula is C₁₃H₁₁FNO₃, with a molecular weight of 257.24 g/mol . The fluorine atom at the 4-position distinguishes it from non-fluorinated analogs, influencing its electronic properties and bioavailability.

Key Structural Characteristics:

  • Furan-Indole Fusion: The furo[2,3-e]indole scaffold creates a planar, conjugated system that enhances π-π interactions with biological targets .

  • Ethyl Ester Group: The ester moiety at the 7-position improves solubility in organic solvents and modulates metabolic stability .

  • Fluorine Substituent: The 4-fluoro group increases electronegativity, potentially enhancing binding affinity to enzymes or receptors .

Table 1: Physicochemical Properties of Ethyl 4-Fluoro-6H-Furo[2,3-e]Indole-7-Carboxylate

PropertyValue
Molecular FormulaC₁₃H₁₁FNO₃
Molecular Weight257.24 g/mol
CAS Number1261932-50-6
Melting Point146–148 °C (reported)
SolubilitySoluble in DMSO, ethanol

Synthesis and Optimization

The synthesis of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step reactions starting from indole precursors. A notable method utilizes sodium ethoxide and ethyl 2-mercaptoacetate to construct the fused furan ring .

Synthetic Pathway:

  • Indole Functionalization: Introduction of fluorine at the 4-position via electrophilic substitution.

  • Furan Ring Formation: Cyclization using a thioester intermediate, followed by oxidation to yield the furan moiety .

  • Esterification: Reaction with ethyl chloroformate to install the carboxylate group .

Critical Reaction Conditions:

  • Temperature: 80–100 °C for cyclization.

  • Catalysts: Lewis acids (e.g., ZnCl₂) to enhance furan formation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Yield optimization remains a challenge, with reported yields ranging from 65% to 85% . Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours, improving efficiency .

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate demonstrates pro-apoptotic activity in cancer cell lines. In vitro studies against HT-1080 fibrosarcoma cells revealed an IC₅₀ of 33.69 µM, comparable to reference drugs like doxorubicin . Mechanistic studies suggest inhibition of myeloperoxidase and 5-lipoxygenase, enzymes implicated in tumor progression .

Antimicrobial Effects

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 6.49 µM, outperforming ampicillin in some assays . The fluorine atom likely enhances membrane permeability, disrupting bacterial cell walls .

Anti-Inflammatory Properties

In murine models, derivatives of this compound reduced edema by 62% at 50 mg/kg, surpassing indomethacin’s efficacy . Selective COX-2 inhibition (IC₅₀ = 5.6 µg/mL) and low ulcerogenic indices suggest potential as a safer anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The pharmacological profile of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is intricately linked to its substituents:

Table 2: Impact of Substituents on Biological Activity

SubstituentEffect on Activity
4-Fluoro↑ Binding affinity to kinases
Ethyl Ester↑ Metabolic stability
Furan Ring↑ π-π stacking with targets
  • Fluorine’s Role: The 4-fluoro group increases electronegativity, strengthening hydrogen bonds with active-site residues (e.g., ATP-binding pockets in kinases) .

  • Ester vs. Carboxylic Acid: The ethyl ester improves cell membrane penetration compared to free carboxylic acids, which are more polar .

Applications and Industrial Relevance

Drug Development

This compound serves as a lead structure for:

  • Kinase Inhibitors: Targeting EGFR and VEGFR in cancer therapy .

  • Antimicrobial Agents: Addressing methicillin-resistant Staphylococcus aureus (MRSA) .

Material Science

The conjugated furan-indole system exhibits fluorescence properties, with potential applications in organic LEDs (λₑₘ = 450 nm) .

Future Directions

  • In Vivo Toxicology: Current data lack long-term toxicity profiles.

  • Clinical Trials: Prioritize Phase I studies for anticancer applications.

  • Derivative Synthesis: Explore replacing the ethyl ester with bioisosteres (e.g., amides) to enhance oral bioavailability .

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